molecular formula C14H16F2N2O B2898669 1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2196448-88-9

1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2898669
CAS No.: 2196448-88-9
M. Wt: 266.292
InChI Key: KDZUSEGBBPTKKC-UHFFFAOYSA-N
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Description

1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring substituted with a difluorophenyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions using difluorobenzene derivatives.

    Attachment of the Prop-2-en-1-one Moiety: The final step involves the condensation of the diazepane derivative with an appropriate aldehyde or ketone to form the prop-2-en-1-one moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecular structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects .

Comparison with Similar Compounds

1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3,4-difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O/c1-2-14(19)18-7-3-6-17(8-9-18)11-4-5-12(15)13(16)10-11/h2,4-5,10H,1,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZUSEGBBPTKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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